4-Ethynyl-1-methylpiperidin-4-ol is a chemical compound with the molecular formula and a molecular weight of 139.19 g/mol. It is classified as a piperidine derivative, which is a category of organic compounds containing a six-membered ring with one nitrogen atom. This compound is notable for its unique structural features, including an ethynyl group and a hydroxyl group at the 4-position, alongside a methyl group at the 1-position. These structural characteristics contribute to its potential applications in medicinal chemistry and other scientific fields.
The synthesis of 4-Ethynyl-1-methylpiperidin-4-ol can be achieved through various methods:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and catalyst selection. For instance, palladium catalysts are often employed in coupling reactions to facilitate the formation of carbon-carbon bonds efficiently.
The molecular structure of 4-Ethynyl-1-methylpiperidin-4-ol can be represented as follows:
InChI=1S/C8H13NO/c1-3-8(10)4-6-9(2)7-5-8/h1,10H,4-7H2,2H3
DACKYLWJNMGQNC-UHFFFAOYSA-N
This structure indicates that the compound has a piperidine ring with substituents that include an ethynyl group at the 4-position and a hydroxyl group at the same position, along with a methyl group at the 1-position.
The compound's properties can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 139.19 g/mol |
CAS Number | 20734-46-7 |
4-Ethynyl-1-methylpiperidin-4-ol is involved in several chemical reactions:
These reactions lead to various derivatives that are valuable in pharmaceutical synthesis and other applications.
The mechanism of action for 4-Ethynyl-1-methylpiperidin-4-ol and its derivatives involves interactions with specific molecular targets within biological systems:
4-Ethynyl-1-methylpiperidin-4-ol exhibits several notable physical properties:
The chemical properties include:
These properties are essential for understanding its behavior in different environments and applications .
4-Ethynyl-1-methylpiperidin-4-ol has several applications across various fields:
This compound's versatility highlights its significance in both research and industrial applications.
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3